N-(8-aminooctyl)-3-(1,3-dioxoisoindolin-2-yl)propanamide

PROTAC Linker Design Lipophilicity Physicochemical Properties

N-(8-aminooctyl)-3-(1,3-dioxoisoindolin-2-yl)propanamide (CAS 2741222-94-4) is a synthetic organic small molecule with the molecular formula C19H27N3O3 and a molecular weight of 345.4 g/mol. It is classified as a phthalimide derivative, specifically a phthalimide-protected amine linked via a propanamide bridge to an 8-carbon alkyl chain terminating in a primary amine.

Molecular Formula C19H27N3O3
Molecular Weight 345.4 g/mol
Cat. No. B12078224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(8-aminooctyl)-3-(1,3-dioxoisoindolin-2-yl)propanamide
Molecular FormulaC19H27N3O3
Molecular Weight345.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)NCCCCCCCCN
InChIInChI=1S/C19H27N3O3/c20-12-7-3-1-2-4-8-13-21-17(23)11-14-22-18(24)15-9-5-6-10-16(15)19(22)25/h5-6,9-10H,1-4,7-8,11-14,20H2,(H,21,23)
InChIKeyQVNRKLNZMPKDET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(8-aminooctyl)-3-(1,3-dioxoisoindolin-2-yl)propanamide: Procurement-Grade Characterization and Chemical Classification


N-(8-aminooctyl)-3-(1,3-dioxoisoindolin-2-yl)propanamide (CAS 2741222-94-4) is a synthetic organic small molecule with the molecular formula C19H27N3O3 and a molecular weight of 345.4 g/mol . It is classified as a phthalimide derivative, specifically a phthalimide-protected amine linked via a propanamide bridge to an 8-carbon alkyl chain terminating in a primary amine. This structure places it within the chemical space of bifunctional linker building blocks, most notably for use in the construction of proteolysis-targeting chimeras (PROTACs) and other targeted protein degradation modalities [1]. Its design facilitates its role as a modular intermediate, offering two distinct reactive handles: a phthalimide group amenable to deprotection for amine liberation and a terminal primary amine ready for immediate conjugation.

Why N-(8-aminooctyl)-3-(1,3-dioxoisoindolin-2-yl)propanamide Cannot Be Replaced by Generic Analogs in Advanced Research


Selecting a PROTAC linker or building block is not a matter of simple interchangeability, as subtle structural modifications directly impact critical ternary complex formation, linker exit vector geometry, and overall degrader efficiency [1]. While a range of aminoalkyl-phthalimide linkers exist, variations in alkyl chain length (e.g., C6 vs C8) fundamentally alter the hydrophobic spacer properties, influencing cell permeability and the propensity for non-productive binary complexes . More critically, the specific propanamide bridge in N-(8-aminooctyl)-3-(1,3-dioxoisoindolin-2-yl)propanamide differentiates it from more common acetamide-based analogs. This variation introduces an additional methylene unit that can fine-tune the distance and flexibility between the phthalimide E3 ligase handle and the target protein ligand, a parameter often correlated with the optimization of degradation efficacy and the avoidance of the 'hook effect' [1]. Generic substitution without quantitative head-to-head validation therefore risks compromising the very physicochemical and pharmacological parameters the linker was designed to optimize.

Quantitative Differentiation Evidence for N-(8-aminooctyl)-3-(1,3-dioxoisoindolin-2-yl)propanamide


Physicochemical Differentiation: Predicted Lipophilicity of Propanamide vs. Acetamide Linkers

The target compound incorporates a propanamide linker, a feature distinct from the acetamide linker found in the closely related analog N-(8-aminooctyl)-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide (CAS 1950635-16-1). This structural difference is predicted to influence lipophilicity, a key determinant of cell permeability and pharmacokinetics. In silico property predictions from authoritative databases indicate a Chrom LogD7.4 of 0.38 for the target compound , compared to a higher predicted Chrom LogD7.4 of 1.54 for the acetamide analog . This marks a calculated 1.16-unit reduction in lipophilicity, which can be a critical factor in optimizing the physicochemical profile of a PROTAC molecule.

PROTAC Linker Design Lipophilicity Physicochemical Properties Phthalimide Derivatives

Linker Flexibility and Length: Propanamide vs. Acetamide in PROTAC Ternary Complex Formation

The propanamide bridge provides an additional methylene unit compared to the common acetamide linker, potentially altering linker flexibility and the optimal distance for ternary complex formation. Research on PROTAC linkers indicates that small changes in alkyl chain length can lead to significant differences in degradation efficiency. While no direct head-to-head comparison has been published for this exact pair, class-level inference from systematic linker SAR studies suggests that a linker that is too short can immobilize the ternary complex and hinder ubiquitination, while one that is too long can reduce effective molarity and promote non-productive binary complexes . The propanamide linker in the target compound represents an intermediate length that may offer a distinct balance between these competing effects, providing a valuable tool for fine-tuning degradation profiles.

PROTAC Ternary Complex Linker Length Degradation Efficiency Molecular Glue

Synthetic Accessibility and Yield: Reported Performance of Amino-Octyl Phthalimide Derivatives

The synthetic utility of a building block is directly tied to its accessible yield and reliability. For structurally related aminooctyl phthalimide derivatives, a yield range of 40-71% has been reported in the literature, specifically for reactions involving the aminooctyl derivative in the synthesis of functionalized glucose derivatives [1]. This yield range serves as a reasonable benchmark for the expected synthetic performance of N-(8-aminooctyl)-3-(1,3-dioxoisoindolin-2-yl)propanamide in similar conjugation reactions. This contrasts with shorter-chain aminopropyl derivatives, where yields varied from 57% to 65%, suggesting that the longer octyl chain may introduce greater variability but is nonetheless a synthetically viable handle.

PROTAC Synthesis Chemical Yield Building Block Utility Phthalimide Deprotection

Target Application Scenarios for N-(8-aminooctyl)-3-(1,3-dioxoisoindolin-2-yl)propanamide in Targeted Protein Degradation Research


PROTAC Linker Optimization to Tune Ternary Complex Geometry

The distinct propanamide linker provides an alternative exit vector geometry and spacer length compared to acetamide linkers. Researchers can exploit this difference to systematically explore the impact of linker flexibility and length on degradation efficiency (DC50, Dmax) and ternary complex stability, a critical parameter in PROTAC development governed by linker characteristics [1]. This is particularly relevant when initial PROTAC designs with shorter, more rigid linkers yield suboptimal degradation due to steric hindrance or non-productive binary complex formation.

Modulation of Physicochemical Properties in Degrader Lead Optimization

The predicted lower lipophilicity of this compound (Chrom LogD7.4 = 0.38) compared to acetamide analogs offers a strategic advantage for improving the aqueous solubility and pharmacokinetic profiles of PROTACs [1]. In lead optimization campaigns, conjugating a target ligand to this linker can reduce the overall clogP of the final degrader, potentially improving its drug-like properties without the need for extensive scaffold re-engineering, as suggested by property-based design principles for targeted protein degraders [2].

Synthesis of Amine-Functionalized Chemical Probes and Degraders

The terminal primary amine serves as a versatile handle for amide coupling with carboxylic acid-containing target protein ligands. This functionality allows for the modular assembly of focused degrader libraries, where a single cereblon-recruiting moiety is linked to a diverse set of protein-of-interest (POI) ligands [1]. The phthalimide group also acts as a potential fluorescent probe for Aster-A binding, adding a secondary utility for tracking intracellular localization during initial validation [2].

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